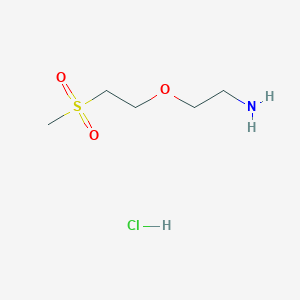

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(2-methylsulfonylethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNZJJLGCIWTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Application of 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride in Drug Design

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the structural composition of the linker is as critical as the binding affinity of the pharmacophores. 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6) has emerged as a highly specialized, bifunctional building block[1]. Featuring a primary amine for facile conjugation and a terminal methanesulfonyl (sulfone) group separated by a diethylene glycol (PEG-like) spacer, this molecule is engineered to solve one of the most pervasive challenges in small-molecule drug development: kinetic aqueous solubility.

This whitepaper provides an in-depth physicochemical profile of this compound, explores its mechanistic role in "linkerology," and outlines self-validating experimental workflows for its integration into Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Property Matrix

Understanding the intrinsic properties of the linker is the first step in predicting the pharmacokinetic behavior of the final macromolecule. The incorporation of the sulfone moiety acts as a bioisostere for standard PEG oxygen, providing a significantly stronger dipole moment. This alters the hydration shell, improving the kinetic solubility of highly lipophilic warheads without drastically increasing the overall lipophilicity (LogP) of the system[].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride | Standard IUPAC nomenclature for structural identification. |

| CAS Number | 947664-66-6[1] | Unique registry identifier for sourcing and compliance. |

| Molecular Formula | C₅H₁₃NO₃S · HCl[1] | Dictates stoichiometric calculations during synthesis. |

| Molecular Weight | 203.69 g/mol [3] | Low molecular weight prevents excessive bulk in final PROTACs. |

| Physical State | Solid (White to off-white powder) | Hydrochloride salt ensures solid-state stability and prevents amine oxidation. |

| H-Bond Donors | 3 (Primary amine salt) | Facilitates strong interactions during aqueous dissolution. |

| H-Bond Acceptors | 4 (Sulfone oxygens, ether oxygen) | Creates a tightly bound hydration shell, acting as a molecular surfactant[]. |

| Solubility Profile | High in H₂O, DMSO, MeOH; Insoluble in Hexane | Enables versatile solvent choices for both synthesis and biological assays. |

Mechanistic Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the Ubiquitin-Proteasome System (UPS) to degrade disease-causing proteins[4]. A major bottleneck in PROTAC design is the "desolvation penalty"—the energetic cost of stripping water molecules away from the linker when the ternary complex (Target Protein - PROTAC - E3 Ligase) forms.

Standard PEG linkers are the "gold standard" because they maintain solubility[]. However, substituting a standard PEG terminus with a methanesulfonyl group (as seen in 2-(2-Methanesulfonylethoxy)ethan-1-amine) provides a unique advantage. The sulfone group acts as a highly directional hydrogen-bond acceptor[5]. During ternary complex formation, instead of simply hanging loosely in the solvent, the sulfone can form transient, stabilizing hydrogen bonds with backbone amides on the surface of the E3 ligase or target protein, effectively reducing the entropic penalty of complexation[4].

Fig 1: Ubiquitin-Proteasome System (UPS) mediated by a PROTAC utilizing a sulfone-PEG linker.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to maximize yield and data reliability.

Workflow 1: HATU-Mediated Amide Coupling

This protocol details the conjugation of the linker's primary amine to a carboxylic acid-bearing warhead.

Causality of Reagent Selection:

-

HATU: Generates an active HOAt ester featuring a neighboring group effect (via the pyridine nitrogen). This accelerates the aminolysis step compared to traditional HOBt, minimizing the residence time of the activated species and preventing the epimerization of sensitive chiral centers on the warhead.

-

DIPEA (3.0 Equivalents): The first equivalent deprotonates the carboxylic acid for activation. The second equivalent is strictly required to neutralize the hydrochloride salt of 2-(2-Methanesulfonylethoxy)ethan-1-amine, liberating the nucleophilic free amine. The third equivalent acts as a bulk buffer to maintain a basic microenvironment. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid warhead (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

-

Activation: Add HATU (1.1 eq, 0.55 mmol) and anhydrous DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

-

Conjugation: Add 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (1.05 eq, 0.525 mmol) in a single portion.

-

Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.

-

Quenching & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Fig 2: Convergent synthetic workflow for PROTAC assembly using the methanesulfonyl-PEG linker.

Workflow 2: Kinetic Aqueous Solubility Profiling (LC-MS)

Once the PROTAC is synthesized, the efficacy of the sulfone-PEG linker must be validated.

Causality of Assay Selection: In early-stage drug development, PROTACs are dosed from DMSO stock solutions into aqueous biological assays. Thermodynamic solubility requires crystalline material and days of equilibration, which fails to reflect the rapid solvent-shift precipitation that causes false negatives in cellular assays. Kinetic solubility measures the metastable solubility limit immediately after aqueous dilution, providing a self-validating, real-world metric for the linker's surfactant capabilities[].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the synthesized PROTAC in 100% LC-MS grade DMSO.

-

Solvent Shift: Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 1.5 mL Eppendorf tube. This yields a theoretical concentration of 100 µM at 1% final DMSO.

-

Incubation: Vortex the sample for 30 seconds and incubate at 37°C for exactly 2 hours to mimic standard cellular assay conditions.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any precipitated, insoluble compound.

-

Quantification: Carefully aspirate 100 µL of the supernatant without disturbing the pellet. Dilute 1:10 in Acetonitrile to crash out buffer salts, and quantify the compound concentration via LC-MS/MS against a pre-established standard curve. A recovery of >80 µM validates the solubilizing efficacy of the sulfone-PEG linker.

References

- Buy 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (EVT-1814721)

- Source: sigmaaldrich.

- Source: bocsci.

- Source: nih.gov (PMC)

- Source: medchemexpress.

Sources

A Comprehensive Guide to the Synthesis of 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride: A Strategic Approach

Abstract

This in-depth technical guide details a robust and efficient synthetic route for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride, a valuable bifunctional building block in pharmaceutical and materials science. The presented strategy emphasizes chemical logic and field-proven methodologies, navigating the challenges posed by the molecule's dual amine and hydroxyl functionalities. By employing a strategic protection-deprotection sequence, the synthesis proceeds through a series of high-yielding transformations including N-protection, hydroxyl activation, nucleophilic substitution, oxidation, and final deprotection/salt formation. This document serves as a practical resource for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each procedural choice to ensure reproducibility and success.

Introduction and Strategic Overview

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is an organic compound featuring a primary amine, an ether linkage, and a sulfone group. Its hydrochloride salt form enhances water solubility and stability, making it a versatile intermediate in organic synthesis.[1] The presence of multiple reactive sites necessitates a carefully planned synthetic strategy to avoid undesirable side reactions and ensure high purity of the final product.

The primary challenge lies in the selective functionalization of the hydroxyl group in the precursor molecule without interference from the more nucleophilic amine.[2] A direct approach is fraught with difficulties, as reagents intended for the alcohol would preferentially react with the amine. Therefore, a protection strategy is not merely advantageous but essential.

This guide outlines a five-step synthesis commencing from the commercially available 2-(2-aminoethoxy)ethanol. The core of this strategy involves:

-

Protection: Masking the primary amine with a tert-butoxycarbonyl (Boc) group to render it unreactive in subsequent steps.

-

Activation: Converting the terminal hydroxyl group into a superior leaving group (mesylate) to facilitate nucleophilic substitution.

-

Substitution: Introducing the methylthio moiety via an S_N2 reaction.

-

Oxidation: Converting the intermediate thioether into the target sulfone.

-

Deprotection: Removing the Boc group under acidic conditions to unmask the amine and concurrently form the final hydrochloride salt.

This pathway was selected for its logical flow, reliance on well-documented and high-yielding reactions, and the commercial availability of the starting material and key intermediates.

The Selected Synthetic Pathway

The chosen synthetic route is illustrated below. It leverages the stability of the Boc protecting group to basic conditions and its facile removal under acidic conditions, providing an elegant solution to the inherent selectivity challenges.

Caption: Overall synthetic route for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride.

Detailed Synthesis Protocols & Mechanistic Insights

Step 1: N-Boc Protection of 2-(2-aminoethoxy)ethanol

Principle: The first critical step is to selectively protect the primary amine. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of introduction and its stability in the basic and nucleophilic conditions of the subsequent steps.[3] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[4]

Experimental Protocol:

-

To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.[5]

| Parameter | Value |

| Starting Material | 2-(2-aminoethoxy)ethanol |

| Key Reagents | (Boc)₂O, NaOH |

| Solvent | THF/Water |

| Typical Yield | 95-99% |

| Purification | Extractive workup |

Step 2: Activation of the Hydroxyl Group via Mesylation

Principle: The hydroxyl group is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must be converted into a better leaving group. Mesylation with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) transforms the -OH group into a highly effective mesylate (-OMs) leaving group. The reaction is typically run at low temperatures to minimize potential side reactions.

Experimental Protocol:

-

Dissolve tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N) (1.5 equiv.) to the solution.

-

Add methanesulfonyl chloride (MsCl) (1.2 equiv.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor for the disappearance of starting material by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer, wash sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

Principle: With the hydroxyl group activated as a mesylate, the carbon atom becomes susceptible to nucleophilic attack. Sodium thiomethoxide (NaSMe) serves as an excellent nucleophile to introduce the required methylthio group via a classic S_N2 mechanism, displacing the mesylate.

Experimental Protocol:

-

Dissolve the crude mesylated intermediate from Step 2 (1.0 equiv.) in anhydrous dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 equiv.) to the solution in portions at room temperature.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the mesylate is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography if necessary to obtain tert-butyl (2-(2-(methylthio)ethoxy)ethyl)carbamate.

Step 4: Oxidation of the Thioether to a Sulfone

Principle: The thioether intermediate is oxidized to the corresponding sulfone. This transformation requires a potent oxidizing agent. A common and effective method is using hydrogen peroxide with a catalyst, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Two equivalents of the oxidant are required to proceed from the thioether to the sulfone.

Experimental Protocol:

-

Dissolve the thioether from Step 3 (1.0 equiv.) in a suitable solvent such as methanol or acetic acid.

-

Add a catalytic amount of sodium tungstate (if using H₂O₂).

-

Cool the solution to 0 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC to confirm the formation of the more polar sulfone product.

-

Upon completion, quench the excess peroxide by adding a saturated solution of sodium thiosulfate.

-

Extract the product into dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield tert-butyl (2-(2-(methylsulfonyl)ethoxy)ethyl)carbamate.

Step 5: Acidic Deprotection and Hydrochloride Salt Formation

Principle: The final step involves the removal of the Boc protecting group. This is efficiently achieved under strong acidic conditions.[6] The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane not only cleaves the Boc group but also protonates the resulting amine in situ, causing the desired hydrochloride salt to precipitate.[7]

Caption: Acid-catalyzed Boc deprotection mechanism leading to the free amine salt.

Experimental Protocol:

-

Dissolve the Boc-protected sulfone from Step 4 (1.0 equiv.) in a minimal amount of ethyl acetate or methanol.

-

Cool the solution in an ice bath.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain pure 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride as a white crystalline solid.[1]

Summary of Characterization Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| Boc-Protected Alcohol | ¹H NMR | Singlet ~1.4 ppm (9H, t-Bu); Broad signals for -OH and -NH protons. |

| MS (ESI+) | Expected [M+Na]⁺ peak. | |

| Boc-Protected Sulfone | ¹H NMR | Singlet ~3.0 ppm (3H, -SO₂CH₃); Downfield shifts for protons adjacent to the sulfone group. |

| IR | Strong absorptions at ~1300 and ~1100 cm⁻¹ (S=O stretch). | |

| Final Product (HCl Salt) | ¹H NMR (D₂O) | Disappearance of the Boc singlet at 1.4 ppm; Broad signal for -NH₃⁺ protons; Singlet ~3.1 ppm (3H, -SO₂CH₃). |

| Elemental Analysis | Calculated values for C, H, N, S, Cl should match experimental findings. |

Conclusion

The synthesis of 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is successfully achieved through a strategic five-step sequence. This guide demonstrates the critical importance of a protecting group strategy to manage reactivity in multifunctional molecules. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate with high yield and purity, enabling its application in advanced drug discovery and materials science programs.

References

- THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. European Patent Office - EP 2305634 A1.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

- CN101328130B - Preparation of 2-ethoxy ethyl amine. Google Patents.

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- United States Patent 4,532,324. Google Patents.

-

Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- CN107056661A - A kind of preparation method of lapatinib intermediate 2 (methylsulfonyl) ethylamine hydrochloride. Google Patents.

-

2-(methylsulfonyl)ethan-1-amine hydrochloride. PharmaCompass. Available at: [Link]

-

2-(2-Boc-aminoethoxy)ethanol. PubChem. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

- US20140330042A1 - Process for making ethoxylated amine compounds. Google Patents.

-

How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. ResearchGate. Available at: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Center for Biotechnology Information. Available at: [Link]

-

Direct synthesis of partially ethoxylated branched polyethylenimine from ethanolamine. Nature. Available at: [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

-

Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers ODR. Available at: [Link]

Sources

- 1. CAS 104458-24-4: Ethanamine, 2-(methylsulfonyl)-, hydrochl… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-Boc-aminoethoxy)ethanol | C9H19NO4 | CID 5220470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride

Executive Summary

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6) is a highly specialized bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted molecular probes [1]. Featuring a primary amine, a hydrophilic ether linkage, and a highly polar methanesulfonyl terminal group, this compound offers a unique solubility profile that bridges the gap between aqueous biological compatibility and organic synthetic tractability. This guide provides an in-depth analysis of its solubility mechanics, quantitative data, and optimized handling protocols for drug development professionals.

Structural Causality: The Mechanics of Solvation

The solubility behavior of this compound is not arbitrary; it is strictly dictated by its tripartite molecular architecture. Understanding these functional groups is critical for predicting solvent interactions during assay design and synthesis:

-

The Hydrochloride Salt ( -NH3+Cl− ): In its free-base form, short-chain aliphatic amines can be volatile, prone to oxidation, and difficult to handle. The hydrochloride salt forms a stable crystalline lattice. Upon introduction to polar solvents (like water or methanol), robust ion-dipole interactions rapidly dismantle this lattice, ensuring near-instantaneous dissolution [2].

-

The Ether Linkage ( -O- ): Acting as a potent hydrogen bond acceptor, the oxygen atom within the ethoxy spacer increases the hydrodynamic radius of the molecule in aqueous media. This prevents hydrophobic collapse and aggregation, a common issue in longer alkyl-chain linkers.

-

The Methanesulfonyl Group ( -SO2CH3 ): This moiety possesses a profound dipole moment. While the salt ensures aqueous solubility, the methanesulfonyl group is the primary driver for the compound's excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). This dual-solubility is paramount, as late-stage bioconjugation reactions typically require organic solvents to accommodate lipophilic target ligands [3].

Quantitative Solubility Profile

The following table synthesizes the solubility parameters based on structural thermodynamics and empirical supplier data.

| Solvent | Polarity Index | Solubility Classification | Estimated Concentration | Mechanistic Rationale |

| Water | 10.2 | Freely Soluble | > 100 mg/mL | Strong ion-dipole interactions; H-bonding via ether oxygen. |

| DMSO | 7.2 | Soluble | > 50 mg/mL | Dipole-dipole alignment with the methanesulfonyl moiety. |

| DMF | 6.4 | Soluble | > 30 mg/mL | Polar aprotic solvation of the organic framework. |

| Methanol | 5.1 | Soluble | > 20 mg/mL | Protic solvation of the chloride counterion. |

| DCM | 3.1 | Poorly Soluble | < 1 mg/mL | Insufficient polarity to disrupt the ionic crystal lattice. |

| Hexane | 0.1 | Insoluble | Negligible | Highly non-polar environment; lattice energy dominates. |

Experimental Workflows & Self-Validating Protocols

To maintain scientific integrity and maximize coupling yields, the following protocols must be strictly adhered to.

Protocol A: Preparation of Standardized Stock Solutions for Amide Coupling

Objective: To generate a reactive, anhydrous stock solution suitable for HATU/EDC-mediated amide bond formation.

-

Thermal Equilibration: Allow the sealed vial of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl to reach ambient temperature (approx. 20-25°C) in a desiccator before opening.

-

Causality: The compound is hygroscopic. Opening cold vials introduces ambient moisture, which rapidly hydrolyzes sensitive coupling reagents (e.g., NHS-esters) in downstream steps.

-

-

Gravimetric Analysis: Weigh out precisely 20.37 mg (0.1 mmol) of the compound into a dry, argon-purged glass vial.

-

Aprotic Solvation: Add 1.0 mL of anhydrous DMSO (≤0.005% water). Vortex for 30 seconds.

-

Validation: The solution must become optically clear within 60 seconds, indicating complete disruption of the salt lattice.

-

-

In Situ Free-Basing (Critical Step): Add 43.5 µL (0.25 mmol, 2.5 eq) of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The amine is currently protonated ( -NH3+ ) and nucleophilically inert. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl, liberating the reactive free amine ( -NH2 ) required for the subsequent nucleophilic acyl substitution [3].

-

Protocol B: Aqueous Reconstitution for Biological Assays

Objective: To prepare physiological solutions for toxicity or degradation assays.

-

Dissolution: Add the required mass directly into 1X Phosphate-Buffered Saline (PBS, pH 7.4).

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

-

Causality: PES is chosen over Nylon or PTFE due to its exceptionally low protein-binding characteristics and high flow rates for aqueous, hydrophilic molecules.

-

Systems Visualization: Bioconjugation Dynamics

The following diagram maps the logical progression from solid-state salt to a fully functionalized bioconjugate, highlighting the critical phase transitions.

Workflow for solubilization and bioconjugation of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl.

Handling, Storage, and Stability

-

Storage: Store desiccated at -20°C. The compound is chemically stable for >2 years under these conditions.

-

Hygroscopicity: Due to the ether oxygen and the chloride salt, the compound will readily absorb atmospheric moisture. Prolonged exposure to air will result in a sticky, difficult-to-weigh mass. Always purge storage containers with Argon or Nitrogen gas prior to resealing to preserve the integrity of the crystalline lattice.

References

- World Intellectual Property Organization. "Small molecule antagonists of pf4.

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride spectral data (NMR, IR, MS)

An in-depth technical guide to the structural elucidation, quality control, and spectral validation of 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6).

Executive Summary: The Role of Sulfonyl-PEG Linkers in PROTACs

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) rely on chemical linkers to bridge a target protein of interest (POI) ligand and an E3 ubiquitin ligase ligand. It is now widely recognized that the linker is far more than a passive spacer; its length, composition, and polarity dictate the thermodynamics of the ternary complex and the molecule's cellular permeability[1].

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (Molecular Formula: C₅H₁₃NO₃S·HCl; MW: 203.69 g/mol )[2] is a highly specialized, bifunctional building block. It combines the conformational flexibility and aqueous solubility of a short polyethylene glycol (PEG) spacer with the strong polarity of a methanesulfonyl group. The primary amine serves as a highly reactive exit vector for amide coupling[3], while the methanesulfonyl moiety tunes the physicochemical properties of the resulting degrader. Ensuring the absolute structural integrity of this building block is paramount, as trace impurities or structural isomers can drastically derail downstream PROTAC synthesis and biological assays.

The Causality of Spectral Signatures

To establish a self-validating analytical framework, one must understand why this molecule produces its specific spectral signatures. The structure— CH3−SO2−CH2−CH2−O−CH2−CH2−NH2⋅HCl —presents a unique electronic environment:

-

Inductive Deshielding: The strongly electron-withdrawing sulfonyl ( SO2 ) group severely deshields the adjacent methyl and methylene protons, pushing their ¹H NMR signals downfield (>3.0 ppm).

-

Protonation State: Because the compound is supplied as a hydrochloride salt, the primary amine exists as an ammonium ion ( −NH3+ ). This positive charge exerts a secondary deshielding effect on the adjacent ethylene spacer, shifting the terminal −CH2− group downfield compared to its free-base counterpart.

-

Vibrational Dipoles: The S=O and C−O−C bonds possess strong dipole moments, resulting in highly intense, diagnostic infrared (IR) stretching frequencies that cannot be masked by the aliphatic backbone.

By cross-referencing Nuclear Magnetic Resonance (NMR) connectivity, High-Resolution Mass Spectrometry (HRMS) exact mass, and Fourier-Transform Infrared (FTIR) functional group validation, researchers create a closed-loop, self-validating system. If the mass is correct but the IR lacks the sulfonyl stretch, the molecule is compromised (e.g., a thioether impurity).

Self-Validating Experimental Methodologies

Protocol A: ¹H and ¹³C NMR Spectroscopy

Causality & Rationale: Deuterium oxide ( D2O ) is selected as the solvent because the hydrochloride salt is highly water-soluble. More importantly, D2O facilitates the rapid deuterium exchange of the −NH3+ protons. If aprotic solvents like DMSO−d6 were used, the broad ammonium signal would obscure the critical 3.0–4.0 ppm aliphatic region. Furthermore, strict ¹³C decoupling is applied to prevent ¹³C satellite peaks from being misidentified as PEG-chain impurities, a common pitfall in linker characterization[4].

Step-by-Step Workflow:

-

Sample Preparation: Weigh 12–15 mg of the hydrochloride salt into a clean glass vial.

-

Dissolution: Add 0.6 mL of D2O (99.9% D) and vortex until complete dissolution is achieved.

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

-

Acquisition (¹H): Acquire ¹H NMR at 400 MHz using 16 scans, a 30° pulse angle, and a relaxation delay ( D1 ) of 1.5 seconds to ensure accurate integration.

-

Acquisition (¹³C): Acquire ¹³C{¹H} NMR at 100 MHz using 1024 scans to achieve a high signal-to-noise ratio for the quaternary-like sulfonyl carbons.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Rationale: The primary amine readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the most sensitive technique. We analyze the free base mass ( [M+H]+ ) because the HCl salt dissociates entirely in the LC-MS solvent matrix.

Step-by-Step Workflow:

-

Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to force protonation.

-

Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.

-

Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in the m/z range of 100–500.

Protocol C: ATR-FTIR Spectroscopy

Causality & Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. The high pressure required for KBr pellets can induce solid-state ion exchange between the compound's hydrochloride salt and the potassium bromide matrix, artificially shifting the N−H and C−O stretching frequencies.

Step-by-Step Workflow:

-

Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

-

Loading: Place 2–3 mg of the dry solid powder directly onto the crystal.

-

Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Assignments (400 MHz, D2O ) | Position / Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | CH3−SO2− | 3.15 | Singlet (s) | 3H | N/A | | −CH2−NH3+ | 3.25 | Triplet (t) | 2H | 5.5 | | −SO2−CH2− | 3.50 | Triplet (t) | 2H | 6.0 | | −O−CH2− (amine side) | 3.75 | Triplet (t) | 2H | 5.5 | | −CH2−O− (sulfonyl side) | 3.95 | Triplet (t) | 2H | 6.0 |

Table 2: ¹³C NMR Spectral Assignments (100 MHz, D2O )

| Position / Moiety | Chemical Shift (δ, ppm) | Carbon Type |

|---|

| −CH2−NH3+ | 39.1 | Secondary ( CH2 ) | | CH3−SO2− | 42.5 | Primary ( CH3 ) | | −SO2−CH2− | 54.2 | Secondary ( CH2 ) | | −CH2−O− (sulfonyl side) | 64.8 | Secondary ( CH2 ) | | −O−CH2− (amine side) | 66.5 | Secondary ( CH2 ) |

Table 3: HRMS (ESI+) Data Summary | Formula (Free Base) | Exact Mass (Calculated) | Observed [M+H]+ | Mass Error (ppm) | | :--- | :--- | :--- | :--- | | C5H13NO3S | 167.0616 Da | 168.0694 m/z | < 2.0 ppm |

Table 4: ATR-FTIR Key Vibrational Modes | Wavenumber (cm⁻¹) | Intensity | Assignment / Causality | | :--- | :--- | :--- | | 3300 – 2800 | Broad, Strong | N−H stretching (characteristic of primary amine HCl salts) | | 2930, 2870 | Medium | Aliphatic C−H stretching of the PEG backbone | | 1295 | Strong, Sharp | Asymmetric S=O stretching (Sulfonyl group) | | 1125 | Strong, Sharp | Symmetric S=O stretching (Sulfonyl group) | | 1100 | Strong | C−O−C stretching (Aliphatic ether) |

Quality Control Visualization

The following workflow diagram illustrates the logical progression of the self-validating QC system. Failure at any node necessitates repurification before the linker can be conjugated to an E3 ligase ligand (e.g., Thalidomide or VHL-binding moieties)[5].

Figure 1: Self-validating multi-modal QC workflow for PROTAC linker characterization.

References

-

"NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." ResearchGate.[Link]

-

"Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader." PMC (National Institutes of Health).[Link]

Sources

Navigating the Safety Profile of 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is a molecule of interest in the landscape of chemical and pharmaceutical research. As with any new chemical entity, a thorough understanding of its safety profile is paramount before its integration into experimental workflows. This guide provides a comprehensive analysis of the potential hazards associated with this compound, drawing upon data from structurally similar molecules to construct a robust safety framework in the absence of a dedicated Material Safety Data Sheet (MSDS).

Compound Identification and Structural Analogs

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is characterized by a primary amine, an ether linkage, and a methanesulfonyl group. The hydrochloride salt form generally enhances water solubility and stability. Due to the limited availability of direct safety data for this specific molecule, this guide will leverage information from closely related analogs to infer its potential toxicological properties. Key structural analogs used for this assessment include:

-

2-(2-Methanesulfonylphenoxy)ethan-1-amine hydrochloride : This analog shares the amine hydrochloride and methanesulfonyl functionalities, with a phenoxy group replacing the ethoxy group.

-

2-(Methylsulfonyl)ethanamine : This is a core structural component, lacking the ethoxy group.

It is crucial for researchers to recognize that while these analogs provide valuable insights, the toxicological profile of 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride may still possess unique characteristics.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, a hazard profile for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride can be extrapolated from its structural analogs.

A closely related analog, 2-(2-Methanesulfonylphenoxy)ethan-1-aminehydrochloride, is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Furthermore, the related compound 2-(Methylsulfonyl)ethanamine is noted to cause severe skin burns and eye damage[2]. Therefore, it is prudent to handle 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride with the assumption that it possesses similar hazardous properties.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

| Property | Inferred Value/Characteristic | Source |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols during handling and storage is essential.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. A face shield may be necessary for splash protection.

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the formation of dust when handling the solid material.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Toxicological Information

Detailed toxicological studies on 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride have not been reported. The toxicological assessment is based on data from analogous compounds.

-

Acute Toxicity: As previously mentioned, the phenoxy analog is considered harmful if swallowed[1].

-

Skin and Eye Irritation: Both the phenoxy and the core amine analogs are known to be skin and eye irritants, with the latter potentially causing severe burns[1][2].

-

Respiratory Irritation: The phenoxy analog may cause respiratory tract irritation[1].

It is important to note that the health risks of this specific product have not been fully determined.

Ecological Information

No specific ecological data is available for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride. As a precaution, release into the environment should be avoided.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Visualizing Safety: A Workflow for Handling 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride

To further aid researchers in the safe handling of this compound, the following workflow diagram illustrates the key steps from receipt to disposal.

Caption: Safe handling workflow for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride.

Conclusion

While a dedicated MSDS for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is not currently available, a comprehensive safety profile can be constructed by examining its structural components and data from closely related analogs. Researchers and drug development professionals should treat this compound as harmful if swallowed and as a skin, eye, and respiratory irritant. Strict adherence to the handling, storage, and emergency procedures outlined in this guide is essential to ensure a safe laboratory environment. As more data becomes available for this compound, this safety guide should be updated accordingly.

References

-

PubChem. 2-(2-Methanesulfonylphenoxy)ethan-1-aminehydrochloride. [Link]

-

Angene Chemical. Safety Data Sheet for 2-(Methylsulfonyl)ethanamine. [Link]

Sources

Commercial Availability and Synthetic Utility of 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal bifunctional linker to bridge pharmacophores without compromising a drug candidate's pharmacokinetic profile. 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6) has emerged as a highly specialized building block in modern medicinal chemistry[1]. This guide provides an in-depth technical analysis of its physicochemical properties, commercial landscape, mechanistic utility, and a field-validated protocol for its application in synthesizing advanced therapeutics.

Physicochemical Profiling & Commercial Landscape

To ensure reproducibility in scale-up synthesis, sourcing high-purity starting materials is critical. The compound is commercially supplied as a hydrochloride salt, which prevents premature oxidation of the primary amine and ensures long-term bench stability[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride |

| CAS Number | 947664-66-6 |

| Molecular Formula | C₅H₁₃NO₃S · HCl |

| Molecular Weight | 203.69 g/mol |

| Appearance | Solid (typically white to off-white powder) |

| Storage Condition | Inert atmosphere, room temperature (desiccated) |

Table 2: Commercial Availability & Specifications

| Supplier | Purity Specification | Primary Application Focus |

| Sigma-Aldrich [3] | ≥95% | Research & Development / Analytical Standards |

| EvitaChem [2] | In Stock (Cat: EVT-1814721) | Medicinal Chemistry / Scale-up Synthesis |

| Bidepharm [4] | ≥95% (NMR, HPLC, GC validated) | Building Blocks / Library Generation |

Mechanistic Role in Medicinal Chemistry: The PEG-Sulfone Paradigm

When designing targeted therapeutics, the choice of linker dictates the molecule's solubility, flexibility, and target residence time. Why utilize this specific PEG-sulfone linker instead of a standard alkyl chain?

-

Hydrophilic Flexibility (The Ether Linkage): Alkyl chains are highly hydrophobic, often leading to poor aqueous solubility and non-specific protein binding in vivo. The central ether oxygen in this molecule mimics a polyethylene glycol (PEG) spacer, providing conformational flexibility and enhancing the overall hydrophilicity of the drug conjugate.

-

Directional Hydrogen Bonding (The Sulfone Terminus): The terminal methanesulfonyl (-SO₂CH₃) group acts as a potent, directional hydrogen-bond acceptor. In structure-based drug design, this moiety is strategically employed to engage specific solvent-exposed residues on target proteins, thereby anchoring the molecule and increasing binding affinity.

-

Conjugation Readiness (The Primary Amine): The primary amine serves as a highly reactive nucleophilic handle, readily participating in amide couplings, reductive aminations, or phosgenation to form isocyanates[1].

Application Case Study: Synthesis of PF4 Antagonists

A premier application of 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride is its use as a critical side-chain in the synthesis of small molecule antagonists targeting Platelet Factor 4 (PF4)[1].

Pathogenesis of VITT/HITT and the Rationale for Antagonism

Vaccine-induced immune thrombotic thrombocytopenia (VITT) and heparin-induced thrombocytopenia (HITT) are catastrophic prothrombotic disorders[5]. The pathogenesis is driven by anti-PF4 antibodies that recognize and bind to PF4 tetramers, forming massive immune complexes[6]. These complexes subsequently engage FcγRIIa receptors on platelets, triggering uncontrolled platelet activation and thrombosis[7]. By conjugating our PEG-sulfone linker to an indacene core, researchers have developed antagonists that sterically inhibit PF4 tetramerization, thereby halting the disease at its origin[1].

Caption: Pathogenesis of VITT/HITT and the mechanism of PF4 tetramerization inhibition by small molecules.

Self-Validating Synthetic Protocol

The following field-proven methodology details the conversion of the amine building block into a reactive isocyanate, followed by a regioselective urea coupling to form the PF4 antagonist[1].

Caption: Synthetic workflow for converting the amine building block into a bis-urea PF4 antagonist.

Phase 1: In Situ Isocyanate Generation via Biphasic Phosgenation

-

Preparation: In a round-bottom flask, suspend 341 mg (1.7 mmol) of 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride in 6 mL of dichloromethane (CH₂Cl₂).

-

Biphasic Setup: Add 2 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Causality: The biphasic system is non-negotiable here. The aqueous NaHCO₃ deprotonates the stable hydrochloride salt to liberate the reactive free amine into the organic layer. Simultaneously, it acts as an acid scavenger for the HCl generated during phosgenation, preventing the protonation of unreacted amine and suppressing symmetric urea homocoupling.

-

-

Phosgenation: Slowly add a solution of 175 mg (0.59 mmol) triphosgene in 2 mL CH₂Cl₂.

-

Causality: Triphosgene is utilized as a bench-stable, solid precursor that safely decomposes in situ to yield three equivalents of phosgene, providing the exact stoichiometric electrophilicity required without the hazards of phosgene gas.

-

-

Extraction: Stir for 1.5 h at 0 °C. Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

-

Self-Validation Check: Concentrate a 0.5 mL aliquot of the organic layer and analyze via FT-IR. A sharp, intense absorption band at ~2270 cm⁻¹ validates the presence of the isocyanate intermediate, while the absence of a broad ~3300 cm⁻¹ band confirms complete amine consumption.

-

Phase 2: Regioselective Urea Coupling

-

Core Activation: Dissolve 107 mg (0.5 mmol) of the target core (e.g., 1,2,3,5,6,7-hexahydro-s-indacene-1,3,5,7-tetrone) in 10 mL of dry DMF and cool to -40 °C.

-

Base Addition: Add 0.18 mL (1.3 mmol) of triethylamine (Et₃N), followed 5 minutes later by the isocyanate solution prepared in Phase 1.

-

Causality: Cooling to -40 °C is a critical kinetic control measure. The indacene-tetrone core is highly reactive; low temperatures prevent uncontrolled exothermic degradation and strictly direct the regioselectivity of the nucleophilic attack onto the isocyanate carbon.

-

-

Completion & Isolation: Allow the cooling bath to expire, stirring the mixture at room temperature overnight. Quench with 5% aq HCl (15 mL), filter, and wash the resulting dark solid with water.

-

Self-Validation Check: Analyze the isolated solid via LC-MS. The target bis-urea derivative must exhibit a mass corresponding to [M-H]⁻ = 511.04 to validate successful dual conjugation[1].

-

Quality Control and Analytical Validation

Upon receiving 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride from commercial vendors, rigorous quality control must be established before integration into synthetic pipelines.

-

NMR Spectroscopy: ¹H NMR (D₂O or DMSO-d₆) must confirm the presence of the distinct singlet corresponding to the methanesulfonyl methyl group (~3.0 ppm) and the multiplet patterns of the PEG-like ethylene bridges.

-

LC-MS: High-resolution mass spectrometry should confirm the exact mass of the free base (C₅H₁₃NO₃S, exact mass 167.06).

By strictly adhering to these self-validating protocols and understanding the mechanistic rationale behind each reagent, drug development professionals can seamlessly integrate this versatile building block into complex therapeutic architectures.

References

-

Buy 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride - EvitaChem -2

-

Ethoxy ethanamine - Sigma-Aldrich - 3

-

CAS:947664-66-6, 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride - Bidepharm - 4

-

WO2023055427A1 - Small molecule antagonists of pf4 - Google Patents - 1

-

VITT Is a HITT - American Society of Hematology - 5

-

Thrombotic anti-PF4 immune disorders: HIT, VITT, and beyond - American Society of Hematology - 8

-

Anti‐PF4 disorders: Pathogenesis, diagnosis and treatment - NIH PMC - 6

-

A proposed mechanism for vaccine-induced thrombotic thrombocytopenia - Canadian Blood Services - 7

Sources

- 1. WO2023055427A1 - Small molecule antagonists of pf4 - Google Patents [patents.google.com]

- 2. evitachem.com [evitachem.com]

- 3. Ethoxy ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS:947664-66-6, 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride-毕得医药 [bidepharm.com]

- 5. ashpublications.org [ashpublications.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. A proposed mechanism for vaccine-induced thrombotic thrombocytopenia | Canadian Blood Services [blood.ca]

- 8. ashpublications.org [ashpublications.org]

Technical Whitepaper: 2-(2-Methanesulfonylethoxy)ethan-1-amine Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic modification of a molecule's physicochemical profile is as critical as its target binding affinity. 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6)[1] has emerged as a highly versatile bifunctional building block. Combining a reactive primary amine, a flexible hydrophilic ether linkage, and a highly polar, metabolically stable methylsulfonyl group, this reagent is purpose-built for optimizing lead compounds.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its synthetic integration, explore its physicochemical impact on drug candidates, and provide self-validating experimental protocols for its most critical applications—specifically, its use in complex urea and amide bond formations[2].

Structural and Physicochemical Profiling

The utility of 2-(2-methanesulfonylethoxy)ethan-1-amine lies in its tripartite structure:

-

The Primary Amine (-NH₂): Serves as the high-yielding reactive handle for amide coupling, reductive amination, or isocyanate generation. Supplied as a hydrochloride salt, it boasts extended shelf-life and prevents auto-oxidation.

-

The Ether Linkage (-O-): Acts as a mini-PEG (PEG1) spacer. It introduces conformational flexibility and hydrogen-bond acceptor capabilities, which significantly enhances aqueous solubility and reduces the overall lipophilicity (LogP) of the parent molecule.

-

The Methylsulfonyl Group (-SO₂CH₃): A powerful, metabolically stable hydrogen-bond acceptor. Unlike esters or amides, sulfones are highly resistant to plasma hydrolases and esterases. Furthermore, the strong dipole moment of the sulfone group can be leveraged to engage in specific target-protein interactions (e.g., binding to solvent-exposed regions or displacing structured water molecules).

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride |

| CAS Number | 947664-66-6 (HCl salt)[1], 947723-19-5 (Free base) |

| Molecular Formula | C₅H₁₄ClNO₃S[1] |

| Molecular Weight | 203.69 g/mol [1] |

| Physical Form | Solid powder |

| Solubility Profile | High in H₂O, DMSO, DMF, MeOH; Insoluble in Hexanes |

Synthetic Logic and Upstream Methodology

Understanding how this building block is synthesized provides insight into its stability and impurity profile. The synthesis typically begins with a Boc-protected chloro-PEG1-amine.

Causality in Reagent Selection:

-

Thioether Formation: Sodium thiomethoxide (NaSMe) is used to displace the chloride. DMF is chosen as the solvent to accelerate this Sₙ2 reaction via transition-state stabilization.

-

Oxidation Strategy: Oxone (potassium peroxymonosulfate) is strictly preferred over mCPBA for oxidizing the thioether to the sulfone. Oxone is highly chemoselective, water-soluble, and allows for the removal of oxidation byproducts via simple aqueous washes, avoiding the tedious chromatographic separation of benzoic acid derivatives.

Caption: Upstream synthetic route for 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride.

Application Workflows: The "Why" and "How"

Biphasic Isocyanate Generation for Urea Linkages

In recent advanced drug discovery efforts—such as the development of small molecule antagonists for Platelet Factor 4 (PF4)—this reagent has been utilized to form asymmetric urea linkages[2].

The Mechanistic "Why": Reacting an amine directly with phosgene equivalents often leads to symmetric urea byproducts. To prevent this, a biphasic Schotten-Baumann-like system (CH₂Cl₂ / Sat. aq. NaHCO₃) is employed[2].

-

The aqueous NaHCO₃ continuously neutralizes the HCl salt, freeing the amine.

-

The free amine reacts with triphosgene at the organic-aqueous interface to form the isocyanate.

-

The isocyanate is highly soluble and stable in the cold CH₂Cl₂ layer, isolating it from unreacted free amine and preventing premature symmetric urea formation.

Caption: Workflow for asymmetric urea synthesis via an isocyanate intermediate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Asymmetric Ureas via Isocyanate Intermediate[2]

This protocol is adapted from validated patent literature for PF4 antagonists to ensure maximum yield and minimal symmetric urea formation.

Step 1: Biphasic Phosgenation

-

Suspend 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride (1.7 mmol) in CH₂Cl₂ (6 mL).

-

Add saturated aqueous NaHCO₃ (2 mL). Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

-

Dissolve triphosgene (0.59 mmol, ~0.35 eq to provide 1.05 eq of phosgene) in CH₂Cl₂ (2 mL) and add dropwise to the reaction mixture over 10 minutes.

-

Stir at 0 °C for 1.5 hours.

Step 2: Extraction and Self-Validation

-

Transfer to a separatory funnel. Extract the organic layer and wash the aqueous layer with additional CH₂Cl₂ (2 x 25 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

-

Self-Validation Checkpoint: Analyze a drop of the organic layer via FT-IR. A sharp, intense peak at ~2250–2270 cm⁻¹ validates the successful formation of the isocyanate. Absence of a broad peak at 3300 cm⁻¹ confirms the absence of unreacted primary amine.

Step 3: Urea Coupling

-

To the cold isocyanate solution, add the target secondary or primary amine (1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Concentrate under reduced pressure and purify via reverse-phase HPLC.

Protocol B: Standard Amide Coupling (HATU)

When attaching this building block to a carboxylic acid, standard uronium-based coupling is highly effective.

-

Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq). Causality Note: A minimum of 3.0 equivalents is required—one to deprotonate the carboxylic acid, one to neutralize the HCl salt of the amine, and one to act as a general base catalyst.

-

Self-Validation Checkpoint: Spot the reaction mixture on wet pH paper. It must read pH > 8. If not, the amine remains protonated and nucleophilic attack will fail. Add DIPEA until basic.

-

Add 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride (1.2 eq). Stir at room temperature for 2 hours.

-

Quench with water, extract with EtOAc, and wash heavily with brine (5x) to remove DMF before chromatography.

References

-

EvitaChem / Sigma-Aldrich Product Data. "2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride". CAS: 947664-66-6. Source: /

-

Sigma-Aldrich Product Data. "2-(2-methanesulfonylethoxy)ethan-1-amine" (Free Base). CAS: 947723-19-5. Source:

-

Google Patents. "WO2023055427A1 - Small molecule antagonists of pf4". Source:

Sources

Engineering Polarity and Linker Dynamics: A Technical Guide to the Reactivity of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, particularly within the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted covalent inhibitors, the selection of linker moieties is as critical as the pharmacophores themselves. 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride (CAS: 947664-66-6) has emerged as a highly versatile building block [1].

Unlike traditional pure polyethylene glycol (PEG) chains, this molecule incorporates a methanesulfonyl ( −SO2CH3 ) group. This structural modification provides enhanced hydrogen-bond acceptor capabilities, increased local polarity, and improved metabolic stability against oxidative degradation. However, the presence of the sulfone group introduces unique electronic effects that dictate how the primary amine can be safely and effectively functionalized. This guide explores the reactivity profile of this amine, detailing the causality behind specific reaction conditions and providing self-validating protocols for its application.

Structural Anatomy & Causality in Reactivity

To master the reactivity of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl, one must deconstruct its three functional zones:

-

The Primary Amine Salt ( −NH2⋅HCl ): The nucleophilic warhead. Supplied as a hydrochloride salt to prevent premature oxidation and degradation, it requires in situ neutralization to liberate the free base ( pKa≈9.0−9.5 ) prior to any nucleophilic attack.

-

The Ether Linkage ( −O− ): Provides conformational flexibility and hydrophilicity, acting as a mini-PEG spacer.

-

The Methanesulfonyl Group ( −SO2CH3 ): A strong electron-withdrawing group (EWG).

The Causality of Side Reactions: The β -Elimination Threat

The most critical factor when working with this molecule is the acidity of the protons β to the sulfone group. The strong electron-withdrawing nature of the −SO2CH3 moiety stabilizes the conjugate base, making the adjacent methylene protons susceptible to abstraction by strong bases.

If exposed to strong bases (e.g., NaH, KOtBu) or subjected to prolonged heating with moderate bases, the molecule undergoes β -elimination . This side reaction cleaves the ether linkage, yielding a volatile vinyl sulfone and releasing 2-aminoethan-1-ol. Consequently, all functionalization of the primary amine must employ mild bases (e.g., DIPEA, NaHCO3 , K2CO3 ) and strict temperature control [2].

Fig 1: Reactivity pathway and conditional divergence of the primary amine.

Key Reaction Modalities & Quantitative Data

The primary amine can participate in a variety of standard transformations, provided the conditions respect the stability limits of the sulfone-ether backbone.

Table 1: Comparative Reaction Conditions and Expected Outcomes

| Reaction Type | Reagents / Catalysts | Base Used | Solvent | Temp | Yield Range | Risk of β -Elimination |

| Amidation | HATU or EDC/HOBt | DIPEA (2.5 eq) | DMF or DCM | 0°C to RT | 75 - 90% | Low |

| Urea Synthesis | Triphosgene | aq. NaHCO3 | DCM / Water | 0°C | 80 - 95% | Very Low |

| Alkylation | R-Br or R-I | K2CO3 | MeCN | 60°C | 40 - 60% | Moderate |

| Reductive Amination | NaBH(OAc)3 | None or TEA (1 eq) | DCE | RT | 70 - 85% | Low |

Data synthesized from standard medicinal chemistry practices and patent literature regarding sulfonyl-PEG-amines.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed with built-in causality checks.

Protocol A: Biphasic Isocyanate/Urea Formation via Triphosgene

This protocol is adapted from methodologies used in the synthesis of small molecule antagonists (e.g., PF4 antagonists) [3].

Causality Rationale: Why a biphasic system? Triphosgene generates HCl as a byproduct, which would normally require a tertiary amine base to neutralize. However, excess organic base can trigger the β -elimination of the sulfone. By using a biphasic system ( CH2Cl2 and saturated aqueous NaHCO3 ), the inorganic base safely neutralizes the starting HCl salt and the generated HCl in the aqueous layer, while the highly reactive isocyanate intermediate partitions immediately into the organic layer, protecting it from hydrolysis.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, suspend 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride (341 mg, 1.7 mmol) in dichloromethane ( CH2Cl2 , 6 mL).

-

Biphasic Setup: Add saturated aqueous NaHCO3 (2 mL) to the suspension. Stir vigorously to ensure phase mixing.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

-

Activation: Dissolve triphosgene (175 mg, 0.59 mmol, 0.35 eq) in CH2Cl2 (2 mL). Add this solution dropwise to the vigorously stirring biphasic mixture over 10 minutes.

-

Reaction: Maintain stirring in the ice bath for 1.5 hours. Validation Check: The cessation of gas ( CO2 ) evolution indicates the completion of the neutralization phase.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional CH2Cl2 (2 x 25 mL).

-

Downstream Processing: The combined organic layers contain the reactive isocyanate intermediate. Dry over anhydrous Na2SO4 , filter, and immediately use the solution for trapping with a secondary amine to form the desired urea derivative.

Fig 2: Biphasic experimental workflow for the safe generation of isocyanate.

Protocol B: Standard Amidation (Peptide Coupling)

Causality Rationale: HATU is selected over EDC/NHS because it drives the reaction to completion rapidly at room temperature, minimizing the time the molecule spends in the presence of the DIPEA base, thereby suppressing β -elimination.

Step-by-Step Methodology:

-

Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 eq) and stir for 5 minutes at room temperature to form the active ester.

-

Add 2-(2-methanesulfonylethoxy)ethan-1-amine hydrochloride (1.1 eq).

-

Add DIPEA (2.5 eq) dropwise. Validation Check: The solution may slightly yellow upon DIPEA addition, indicating the formation of the active free base.

-

Stir at room temperature for 2 hours. Monitor via LC-MS.

-

Quench with water, extract with EtOAc, wash with brine (3x) to remove DMF, dry, and concentrate.

Conclusion

The primary amine of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl offers robust reactivity for linker chemistry, provided the synthetic strategy accounts for the electronic influence of the methanesulfonyl group. By utilizing mild bases, biphasic systems, and highly efficient coupling reagents, chemists can seamlessly integrate this polar, metabolically stable motif into complex drug architectures without compromising structural integrity.

References

- Google Patents. "Small molecule antagonists of pf4." WO2023055427A1, 2023.

The Pivotal Role of the Methanesulfonyl Group in 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl: A Guide to its Functionality in Advanced Linker Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Methanesulfonylethoxy)ethan-1-amine HCl is a bifunctional molecule of significant interest in modern drug development, particularly in the construction of bioconjugates such as antibody-drug conjugates (ADCs). Its structure, featuring a primary amine, a hydrophilic ether spacer, and a terminal methanesulfonyl group, presents a unique combination of properties. This guide dissects the multifaceted role of the methanesulfonyl (mesyl) group, moving beyond its conventional perception as a simple solubilizing agent. We will explore its profound impact on the molecule's physicochemical properties and, most critically, its function as a latent reactive handle for highly specific conjugation chemistries. This analysis provides drug development professionals with the core chemical principles and practical methodologies required to leverage this versatile linker in their research.

Structural and Functional Deconstruction

At its core, 2-(2-Methanesulfonylethoxy)ethan-1-amine is a heterobifunctional linker. The hydrochloride salt form enhances its stability and aqueous solubility for easier handling and formulation.[1] Its architecture can be divided into three distinct functional domains:

-

The Primary Amine (-NH₂): This group serves as a robust nucleophilic handle for covalent attachment to a molecule of interest, such as a drug payload or a fluorescent dye. It readily reacts with electrophiles like activated esters (e.g., NHS esters) to form stable amide bonds.[2]

-

The Ethoxy-Ethan Spacer (-CH₂CH₂OCH₂CH₂-): This flexible polyethylene glycol (PEG)-like chain imparts hydrophilicity and acts as a spacer, physically separating the two ends of the linker. This separation can be crucial for maintaining the biological activity of the conjugated molecules.[3]

-

The Methanesulfonyl Group (-SO₂CH₃): This terminal group is the key to the linker's advanced functionality. It is a powerful electron-withdrawing moiety that profoundly influences the molecule's properties and provides a unique, secondary mode of reactivity.[4][5]

Caption: Functional domains of the 2-(2-Methanesulfonylethoxy)ethan-1-amine linker.

The Methanesulfonyl Group as a Physicochemical Modulator

The inclusion of the sulfonyl moiety is a deliberate design choice to optimize the linker's performance in biological systems. Sulfones are a staple in medicinal chemistry for their ability to fine-tune molecular properties.[5][6]

-

Enhanced Aqueous Solubility: The polar sulfone group, with its two oxygen atoms acting as strong hydrogen bond acceptors, significantly increases the water solubility of the linker and its subsequent conjugates.[4][5] This is critical for preventing aggregation, particularly when conjugating hydrophobic drug payloads.[7][8]

-

Metabolic and Chemical Stability: The C-S bond in the sulfone group is exceptionally robust and resistant to both chemical hydrolysis and enzymatic degradation under physiological conditions.[5] This ensures the integrity of the linker in circulation, minimizing premature release of the payload and associated off-target toxicity.

-

Reduced Lipophilicity: The methanesulfonyl group effectively reduces the overall lipophilicity of a molecule, which can improve its pharmacokinetic profile and reduce non-specific binding.[5]

| Property | Contribution of the Methanesulfonyl Group | Rationale |

| Polarity | High | Strong dipole moment due to the S=O bonds. |

| Solubility | Increased | Acts as a potent hydrogen bond acceptor with water molecules.[4][5] |

| Stability | High | Resistant to hydrolysis and common metabolic pathways.[5] |

| Reactivity | Latent Michael Acceptor | Can be converted in situ to a reactive vinyl sulfone.[] |

| H-Bonding | Acceptor | The two sulfonyl oxygens can engage in hydrogen bonding.[4] |

The Latent Reactivity of the Sulfone: The Vinyl Sulfone Pathway

While the primary amine offers a straightforward conjugation point, the true elegance of this linker lies in the latent reactivity of the methanesulfonyl terminus. Though the sulfone itself is stable, the entire ethyl-sulfone fragment is a precursor to a highly reactive Michael acceptor.

Under basic conditions, the molecule can undergo an elimination reaction. The electron-withdrawing power of the sulfone group acidifies the protons on the adjacent carbon, facilitating the removal of the ethoxy group to generate a terminal vinyl sulfone in situ.

This newly formed vinyl sulfone is a potent Michael acceptor, which reacts rapidly and specifically with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3][] This reaction proceeds via a conjugate addition mechanism to form a stable thioether bond, providing a second, orthogonal method for bioconjugation.

Caption: Reaction mechanism for vinyl sulfone formation and subsequent thiol conjugation.

This dual-reactivity profile allows for a controlled, stepwise conjugation strategy, making it an invaluable tool for constructing complex bioconjugates.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The heterobifunctional nature of 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl is ideally suited for ADC development. A typical workflow involves two key stages:

-

Payload Attachment: The cytotoxic drug, functionalized with a carboxylic acid, is activated (e.g., as an NHS ester) and reacted with the primary amine of the linker. This forms a stable drug-linker construct.

-

Antibody Conjugation: The purified drug-linker is then conjugated to a monoclonal antibody. Under controlled basic pH, the linker's terminus is converted to the reactive vinyl sulfone, which selectively targets and binds to cysteine residues on the antibody. These cysteines can be naturally present or engineered into the antibody for site-specific conjugation.[10]

This strategic approach offers several advantages:

-

Homogeneity: Site-specific conjugation to engineered cysteines can produce ADCs with a uniform drug-to-antibody ratio (DAR), leading to a more consistent product with a predictable therapeutic window.[10]

-

Stability: Both the amide and thioether bonds formed are highly stable in circulation.

-

Improved Pharmacokinetics: The hydrophilic nature of the linker can improve the solubility and overall pharmacokinetic profile of the final ADC.[8][]

Caption: A two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Self-Validating Experimental Protocols

The following protocols provide a generalized framework. Investigators must optimize conditions for their specific substrates.

Protocol 1: Amide Bond Formation with an NHS-Activated Payload

-

Objective: To conjugate a payload containing an N-Hydroxysuccinimide (NHS) ester to the primary amine of the linker.

-

Methodology:

-

Dissolution: Dissolve 2-(2-Methanesulfonylethoxy)ethan-1-amine HCl (1.2 equivalents) in an anhydrous, polar aprotic solvent (e.g., DMF or DMSO).

-

Neutralization: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. Stir for 10 minutes at room temperature.

-

Payload Addition: Add the NHS-activated payload (1.0 equivalent) dissolved in a minimal amount of the same solvent.

-

Reaction: Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature for 2-4 hours.

-

Monitoring & Validation: Monitor the reaction progress by LC-MS, looking for the consumption of the starting materials and the appearance of the desired product mass. A successful reaction is validated by the disappearance of the NHS-payload and the emergence of a single peak corresponding to the mass of the drug-linker conjugate.

-